molecular formula C28H37F3N4O9 B13418294 (E)-but-2-enedioic acid;1-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]propan-1-one CAS No. 65274-60-4

(E)-but-2-enedioic acid;1-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]propan-1-one

Cat. No.: B13418294
CAS No.: 65274-60-4
M. Wt: 630.6 g/mol
InChI Key: NNOLCPVYCGTAKL-LVEZLNDCSA-N
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Description

(E)-but-2-enedioic acid;1-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]propan-1-one is a complex organic compound with a unique structure that includes both a trifluoromethyl group and multiple piperazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;1-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]propan-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the piperazine rings: This can be achieved through the reaction of appropriate amines with ethylene glycol or similar reagents under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling reactions: The final assembly of the molecule involves coupling reactions, such as amide bond formation, using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for key reactions.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;1-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted under certain conditions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using amines in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(E)-but-2-enedioic acid;1-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]propan-1-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of trifluoromethyl-containing compounds with biological systems, providing insights into their behavior and potential therapeutic uses.

Mechanism of Action

The mechanism by which (E)-but-2-enedioic acid;1-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]propan-1-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as receptors or enzymes, through its trifluoromethyl group and piperazine rings. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-but-2-enedioic acid;1-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]propan-1-one: Unique due to its combination of trifluoromethyl group and piperazine rings.

    (E)-but-2-enedioic acid;1-[4-[2-[4-[3-(difluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]propan-1-one: Similar structure but with a difluoromethyl group instead of trifluoromethyl.

    (E)-but-2-enedioic acid;1-[4-[2-[4-[3-(methyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]propan-1-one: Similar structure but with a methyl group instead of trifluoromethyl.

Uniqueness

The presence of the trifluoromethyl group in this compound imparts unique electronic properties, making it more reactive and potentially more effective in certain applications compared to its analogs.

Properties

CAS No.

65274-60-4

Molecular Formula

C28H37F3N4O9

Molecular Weight

630.6 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]propan-1-one

InChI

InChI=1S/C20H29F3N4O.2C4H4O4/c1-2-19(28)27-14-10-25(11-15-27)7-6-24-8-12-26(13-9-24)18-5-3-4-17(16-18)20(21,22)23;2*5-3(6)1-2-4(7)8/h3-5,16H,2,6-15H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+

InChI Key

NNOLCPVYCGTAKL-LVEZLNDCSA-N

Isomeric SMILES

CCC(=O)N1CCN(CC1)CCN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCC(=O)N1CCN(CC1)CCN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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